5-Bromo-2-isobutoxybenzonitrile
Description
It serves as a critical intermediate in synthesizing febuxostat, a xanthine oxidase inhibitor used to treat hyperuricemia and gout . The compound is synthesized via a three-step process starting from salicylaldehyde: bromination, cyanidation, and alkylation, achieving an overall yield of 47.7% . Its structure is confirmed by $ ^1 \text{H NMR} $ and mass spectrometry (MS), and the synthesis is noted for its industrial scalability due to mild reaction conditions and cost-effectiveness .
The molecule’s planar aromatic core, combined with the electron-withdrawing nitrile group and bulky isobutoxy substituent, confers unique reactivity and physicochemical properties. These features make it valuable in medicinal chemistry for constructing heterocyclic frameworks.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-(2-methylpropoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-8(2)7-14-11-4-3-10(12)5-9(11)6-13/h3-5,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKIUYAOJQVFIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs and Their Key Properties
The following table summarizes critical differences between 5-bromo-2-isobutoxybenzonitrile and its structural analogs:
Detailed Comparative Analysis
Electronic and Steric Effects
- 5-Bromo-2-hydroxybenzonitrile : The hydroxyl group enables strong intermolecular hydrogen bonding (O–H⋯N angles ~170–175°), forming crystalline networks . This contrasts with the isobutoxy analog, where the ether oxygen reduces hydrogen-bonding capacity but increases steric bulk and lipophilicity.
- 5-Bromo-2-methylbenzonitrile : The methyl group introduces steric hindrance without significant electronic effects, limiting its utility in reactions requiring planar intermediates .
- 5-Bromo-2-octyloxybenzonitrile : The octyloxy chain drastically enhances hydrophobicity, making it suitable for lipid-based formulations or phase-transfer catalysis .
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